

Synthesis Protocol for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

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Compound of Interest

Compound Name: 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

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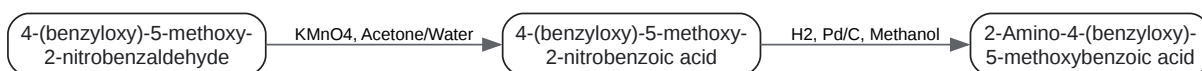
Application Notes

This document provides a detailed protocol for the synthesis of **2-Amino-4-(benzyloxy)-5-methoxybenzoic acid**, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde to form the key intermediate, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. This intermediate is subsequently reduced via catalytic hydrogenation to yield the final product. The methodologies outlined are based on established chemical transformations and are designed to be reproducible in a standard laboratory setting.

The purity and identity of the synthesized compounds can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The provided protocols include information on reagents, reaction conditions, and purification methods to guide researchers in obtaining a high-purity final product.

Reaction Scheme

The overall synthetic pathway is illustrated below:



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Caption: Synthetic route for **2-Amino-4-(benzyloxy)-5-methoxybenzoic acid**.

Experimental Protocols

Step 1: Synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid

This protocol describes the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde to 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

Materials:

- 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde
- Potassium permanganate (KMnO₄)
- Acetone
- Water
- Hydrochloric acid (HCl)
- Diatomaceous earth (Celite®)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Buchner funnel and filter flask

- Beakers
- pH paper or pH meter

Procedure:

- In a round-bottom flask, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde in acetone.
- In a separate beaker, prepare a solution of potassium permanganate in water and gently heat it.
- Slowly add the warm potassium permanganate solution to the solution of the aldehyde while stirring.
- Heat the reaction mixture at 50 °C for 2 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide precipitate. Wash the filter cake with acetone and a small amount of hot water.
- Combine the filtrates and concentrate under reduced pressure to remove the acetone.
- Cool the remaining aqueous solution in an ice bath and acidify to pH 4 with hydrochloric acid.
- A solid precipitate of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid will form.
- Stir the mixture for 30 minutes in the ice bath to ensure complete precipitation.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary:

| Parameter | Value |
|----------------------|---|
| Starting Material | 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
| Oxidizing Agent | Potassium permanganate |
| Solvent | Acetone/Water |
| Reaction Temperature | 50 °C |
| Reaction Time | 2 hours |
| Product | 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid |
| Typical Yield | 85-95% |

Step 2: Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

This protocol details the reduction of the nitro group of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid to an amino group using catalytic hydrogenation. This protocol is adapted from the synthesis of a similar compound, 2-amino-4-methoxybenzoic acid.[\[1\]](#)

Materials:

- 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid
- 10% Palladium on carbon (Pd/C)
- Methanol
- Diatomaceous earth (Celite®)
- Inert gas (Nitrogen or Argon)

Equipment:

- Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen balloon)
- Magnetic stirrer

- Buchner funnel and filter flask
- Rotary evaporator

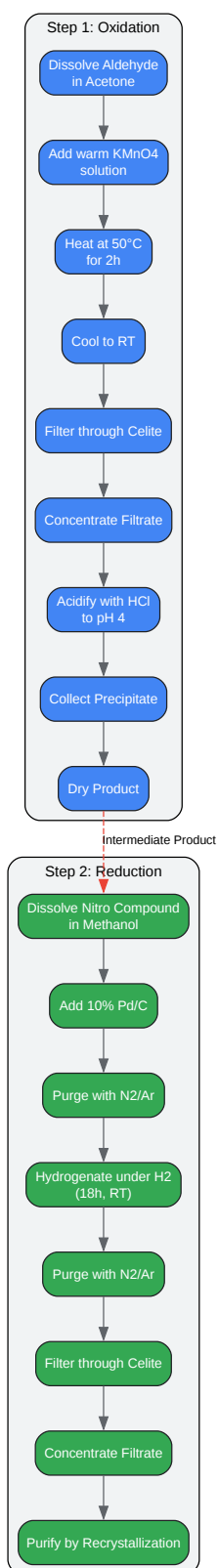
Procedure:

- In a hydrogenation vessel, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid in methanol.
- Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
- Seal the vessel and purge with an inert gas to remove air.
- Introduce hydrogen gas into the vessel (pressure will depend on the apparatus, can be performed under a hydrogen balloon at atmospheric pressure).
- Stir the reaction mixture vigorously at room temperature for 18 hours or until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
- Wash the filter cake with methanol.
- Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure **2-Amino-4-(benzyloxy)-5-methoxybenzoic acid**.

Quantitative Data Summary:

| Parameter | Value |
|----------------------|---|
| Starting Material | 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid |
| Catalyst | 10% Palladium on carbon |
| Hydrogen Source | Hydrogen gas |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | ~18 hours |
| Product | 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid |
| Expected Yield | High (approaching quantitative) |

Synthesis Workflow Diagram



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Caption: Detailed workflow for the synthesis of **2-Amino-4-(benzyloxy)-5-methoxybenzoic acid**.

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References

- 1. 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 [chemicalbook.com]
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